N,N,4-Trimethylpyrimidin-5-amine
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Overview
Description
N,N,4-Trimethylpyrimidin-5-amine is a pyrimidine derivative with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This compound is part of the broader class of pyrimidines, which are aromatic heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethylpyrimidin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with formaldehyde and a methylating agent such as methyl iodide. The reaction is carried out in the presence of a base like sodium hydroxide, which facilitates the methylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N,4-Trimethylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N,N,4-Trimethylpyrimidin-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N,N,4-Trimethylpyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4,5,6-Trimethylpyrimidin-2-amine: Another pyrimidine derivative with similar structural features but different substitution patterns.
2-Chloro-N,N,5-trimethylpyrimidin-4-amine: A chlorinated analog with distinct chemical properties.
Uniqueness: N,N,4-Trimethylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,N,4-trimethylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3/c1-6-7(10(2)3)4-8-5-9-6/h4-5H,1-3H3 |
InChI Key |
MRFUZFLHXXXEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1N(C)C |
Origin of Product |
United States |
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